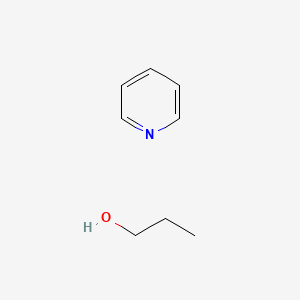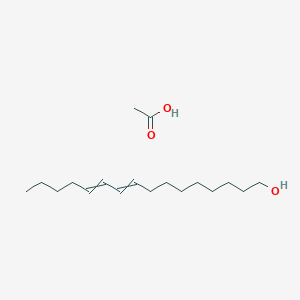
Acetic acid;hexadeca-9,11-dien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;hexadeca-9,11-dien-1-ol is a compound that combines the properties of acetic acid and a long-chain unsaturated alcohol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its role in vinegar and various industrial applications Hexadeca-9,11-dien-1-ol is a long-chain alcohol with two double bonds, making it a dienol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hexadeca-9,11-dien-1-ol can be achieved through esterification, where acetic acid reacts with hexadeca-9,11-dien-1-ol in the presence of a catalyst. This reaction typically requires heating and the use of a mineral acid catalyst, such as sulfuric acid . The reaction is reversible, and the ester product is formed along with water.
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol, a process that includes three main steps:
- Methanol reacts with hydrogen iodide to form methyl iodide.
- Methyl iodide reacts with carbon monoxide to form acetyl iodide.
- Acetyl iodide is hydrolyzed to produce acetic acid .
化学反应分析
Types of Reactions
Acetic acid;hexadeca-9,11-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carboxylic acid.
Reduction: The double bonds in the dienol can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing double bonds.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Produces hexadeca-9,11-dienoic acid.
Reduction: Produces hexadecan-1-ol.
Substitution: Produces hexadeca-9,11-dien-1-yl chloride.
科学研究应用
Acetic acid;hexadeca-9,11-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in pheromone signaling in insects, particularly moths.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of acetic acid;hexadeca-9,11-dien-1-ol involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for olfactory receptors, particularly in insects where it functions as a pheromone . The molecular pathways involved include binding to receptor proteins and triggering a cascade of intracellular events that lead to a physiological response .
相似化合物的比较
Similar Compounds
7,11-Hexadecadien-1-ol: Another long-chain dienol with similar chemical properties.
11-Hexadecen-1-ol, acetate, (Z): A related compound with an acetate ester group.
Gossyplure: The acetic ester of 7,11-hexadecadien-1-ol, used as a sex pheromone in pest control.
Uniqueness
Acetic acid;hexadeca-9,11-dien-1-ol is unique due to its combination of a carboxylic acid and a long-chain dienol. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications, from chemical synthesis to biological research.
属性
CAS 编号 |
63025-09-2 |
|---|---|
分子式 |
C18H34O3 |
分子量 |
298.5 g/mol |
IUPAC 名称 |
acetic acid;hexadeca-9,11-dien-1-ol |
InChI |
InChI=1S/C16H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h5-8,17H,2-4,9-16H2,1H3;1H3,(H,3,4) |
InChI 键 |
ITPXWLHWURLZSD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC=CC=CCCCCCCCCO.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)

![bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate](/img/structure/B14516845.png)
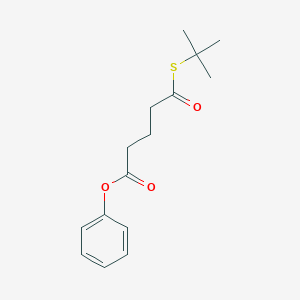
![N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine](/img/structure/B14516851.png)
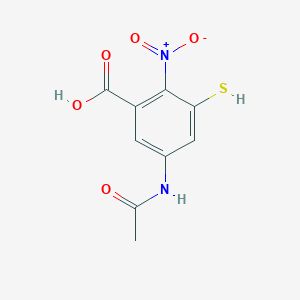
![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)
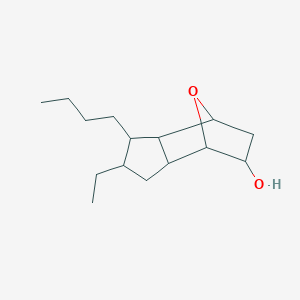

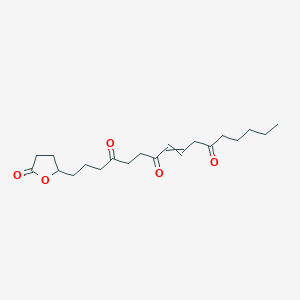
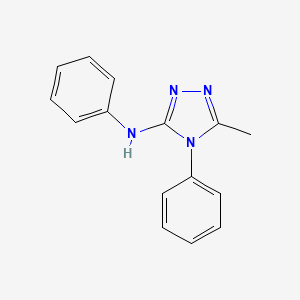
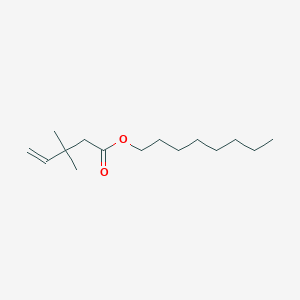
![3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide](/img/structure/B14516891.png)
